molecular formula C9H11BrO2S B3060664 Tert-butyl 5-bromothiophene-2-carboxylate CAS No. 62224-20-8

Tert-butyl 5-bromothiophene-2-carboxylate

Cat. No.: B3060664
CAS No.: 62224-20-8
M. Wt: 263.15 g/mol
InChI Key: HFPUIDDBBWKTNO-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Derivatives in Organic Synthesis

Thiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that serve as fundamental building blocks in organic synthesis. Their structural resemblance to benzene, coupled with unique electronic properties, makes them valuable precursors for a wide array of complex molecules. Thiophene-based moieties are integral to the formation of numerous important products due to their stability and amenability to direct cross-coupling reactions. researchgate.net These compounds are not only cornerstones in materials science, contributing to the development of conductive polymers and optoelectronic devices, but they are also prevalent in medicinal chemistry. The thiophene nucleus is found in many pharmaceuticals, exhibiting a range of biological activities, including antibacterial, anti-inflammatory, antiviral, and antifungal properties. mdpi.com

Overview of Halogenated Thiophene Carboxylates as Versatile Synthetic Precursors

The introduction of halogen and carboxylate functional groups onto the thiophene ring dramatically enhances its utility as a synthetic intermediate. Halogenated thiophenes, particularly bromo- and iodo-substituted variants, are key substrates for transition-metal-catalyzed cross-coupling reactions. jcu.edu.au This reactivity allows for the strategic formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. nih.gov

Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings utilize these halogenated thiophenes to introduce aryl, vinyl, or alkynyl groups. jcu.edu.aunih.gov The carboxylate group, often protected as an ester, serves as a synthetic handle that can be modified post-coupling or can influence the electronic properties and reactivity of the thiophene ring. This dual functionality makes halogenated thiophene carboxylates powerful and versatile precursors for constructing complex molecular architectures.

Specific Research Focus on Tert-butyl 5-bromothiophene-2-carboxylate within Heterocyclic Chemistry

Within the family of halogenated thiophene carboxylates, this compound has emerged as a compound of significant interest. Its structure features a thiophene ring brominated at the 5-position and bearing a tert-butyl carboxylate group at the 2-position. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the extension of the molecular framework. mdpi.comnih.gov

Simultaneously, the tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. thieme.de The steric bulk of the tert-butyl group confers excellent stability against nucleophiles and reducing agents, yet it can be readily removed under acidic conditions to liberate the corresponding carboxylic acid. thieme.de This combination of a reactive halogen and a stable, yet cleavable, ester group makes this compound a highly valuable and specific intermediate for the multi-step synthesis of targeted heterocyclic compounds.

Detailed Research Findings

This compound is primarily utilized as a building block in organic synthesis. Its synthesis typically originates from 5-bromothiophene-2-carboxylic acid. bldpharm.com The esterification is achieved by reacting the carboxylic acid with a tert-butylating agent. Common methods for forming tert-butyl esters include reacting the acid with tert-butanol (B103910) or isobutene, or using reagents like di-tert-butyl dicarbonate (B1257347). thieme.de A more recent, powerful method involves using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate (B1210297), which acts as both the solvent and the tert-butyl source. organic-chemistry.org

The primary application of this compound is in Suzuki cross-coupling reactions. In a typical procedure, this compound is reacted with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.comnih.gov This reaction efficiently replaces the bromine atom with an aryl group, leading to the formation of 5-arylthiophene-2-carboxylate derivatives. These products are precursors to pharmaceuticals and materials with specific electronic or biological properties. researchgate.netnih.gov

Table 1: Chemical Properties of this compound

Property Value
CAS Number 62224-20-8
Molecular Formula C₉H₁₁BrO₂S
Molecular Weight 263.15 g/mol
Appearance White to light yellow powder/crystal

| Related Compounds | 5-Bromothiophene-2-carboxylic acid, Methyl 5-bromothiophene-2-carboxylate |

Table 2: Mentioned Chemical Compounds

Compound Name Role/Context
This compound Primary subject of the article
5-Bromothiophene-2-carboxylic acid Starting material for synthesis bldpharm.com
Thiophene Parent heterocyclic compound mdpi.com
Benzene Aromatic compound for structural comparison
2-Bromothiophene (B119243) Substrate for coupling reactions jcu.edu.au
2-Bromo-3-n-octylthiophene Substrate for Stille and Suzuki coupling jcu.edu.au
3-n-Hexylthiophene Precursor for halogenated thiophenes jcu.edu.au
5-Bromo-2-thiophenecarboxaldehyde Related thiophene derivative sigmaaldrich.com
Tert-butanol Reagent for tert-butylation thieme.de
Isobutene Reagent for tert-butylation thieme.de
Di-tert-butyl dicarbonate Reagent for tert-butylation thieme.de
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) Catalyst for tert-butylation organic-chemistry.org
Tert-butyl acetate Reagent and solvent for tert-butylation organic-chemistry.org
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) Catalyst for Suzuki coupling mdpi.com
Arylboronic acids Coupling partner in Suzuki reactions mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-bromothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-5-7(10)13-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPUIDDBBWKTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448152
Record name tert-Butyl 5-bromothiophene-2-carboxylate
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Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62224-20-8
Record name 1,1-Dimethylethyl 5-bromo-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62224-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 5 Bromothiophene 2 Carboxylate and Its Analogues

Esterification Routes to Tert-butyl 5-bromothiophene-2-carboxylate

The introduction of the bulky tert-butyl ester group onto the 5-bromothiophene-2-carboxylic acid scaffold presents unique synthetic challenges, primarily due to the steric hindrance of the tert-butyl alcohol and the potential for side reactions under harsh conditions. Various esterification methods have been developed to address these challenges, ranging from direct acid-catalyzed reactions to milder, coupling agent-mediated protocols.

Direct Esterification of 5-Bromothiophene-2-carboxylic Acid

Direct esterification of a carboxylic acid with an alcohol is a classical and straightforward approach. In the context of synthesizing tert-butyl esters, this typically involves reacting the carboxylic acid with an excess of tert-butanol (B103910) in the presence of a strong acid catalyst. However, the use of strong acids can be problematic for sensitive substrates like thiophenes, potentially leading to degradation or side reactions.

A more contemporary and milder approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture, simplifying purification. For instance, a green synthesis method for tert-butyl bromoacetate (B1195939) utilizes a perfluorinated sulfonic resin as a catalyst for the esterification of bromoacetic acid with isobutene, the dehydrated form of tert-butanol. wikipedia.org This method proceeds at low temperatures (0-10 °C) in a solvent such as tetrahydrofuran (B95107). wikipedia.org Adapting this methodology to 5-bromothiophene-2-carboxylic acid would involve reacting the acid with an excess of isobutene in the presence of a solid acid catalyst.

Another approach to direct esterification involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as an activating agent in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method allows for the clean conversion of stoichiometric mixtures of carboxylic acids and alcohols to their corresponding esters. nih.govnagoya-u.ac.jp The byproducts, tert-butanol and carbon dioxide, are volatile, which simplifies the product purification. nih.gov

Table 1: Comparison of Direct Esterification Methods for Tert-butyl Esters
MethodReagentsCatalystTemperatureAdvantagesPotential Challenges
Solid Acid Catalysis Carboxylic acid, IsobutenePerfluorinated sulfonic resin0-10 °CGreen, reusable catalyst, mild conditionsRequires handling of gaseous isobutene
(Boc)₂O/DMAP Carboxylic acid, tert-ButanolDMAP (catalytic)Room Temperature to 45 °CMild conditions, volatile byproductsStoichiometric use of (Boc)₂O

Steglich Esterification Protocols and Optimization

The Steglich esterification is a powerful and widely used method for the formation of esters under mild conditions, making it particularly suitable for the synthesis of sterically hindered esters like tert-butyl esters. masterorganicchemistry.com The reaction typically employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of DMAP. masterorganicchemistry.comnsf.gov

The utility of the Steglich esterification has been demonstrated in the synthesis of various esters of 5-bromothiophene-2-carboxylic acid. For example, the reaction of 5-bromothiophene-2-carboxylic acid with amyl alcohol in the presence of DCC and DMAP in dichloromethane (B109758) (DCM) at 30°C afforded pentyl 5-bromothiophene-2-carboxylate in 75% yield. nih.gov Similarly, phenethyl 5-bromothiophene-2-carboxylate was synthesized in 71% yield using the same protocol with 2-phenylethanol. nih.gov The synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylate was also achieved with a 72% yield using DCC and DMAP in DCM at 30°C. organic-chemistry.org

The general mechanism of the Steglich esterification involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and the urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). masterorganicchemistry.com

Optimization of the Steglich esterification for the synthesis of tert-butyl esters often involves careful selection of the carbodiimide, solvent, and reaction temperature to maximize the yield and minimize side reactions. While DCC is commonly used, DIC can sometimes be advantageous as the resulting diisopropylurea is more soluble in common organic solvents, facilitating its removal. The reaction is typically carried out at or below room temperature to suppress the formation of the N-acylurea byproduct, a common side reaction in Steglich esterifications. masterorganicchemistry.com

Table 2: Examples of Steglich Esterification of 5-Bromothiophene-2-carboxylic Acid
AlcoholCoupling AgentCatalystSolventTemperatureYieldReference
Amyl alcoholDCCDMAPDCM30 °C75% nih.gov
2-PhenylethanolDCCDMAPDCM30 °C71% nih.gov
2-EthylhexanolDCCDMAPDCM30 °C72% organic-chemistry.org

Palladium-Catalyzed Esterification Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the C-O bond in esters. While not as commonly employed as traditional esterification methods, palladium catalysis offers an alternative route that can be advantageous under certain circumstances, particularly when dealing with challenging substrates.

One potential palladium-catalyzed approach for the synthesis of this compound would be the coupling of 5-bromothiophene-2-carboxylic acid with a tert-butylating agent. A more explored avenue is the palladium-catalyzed coupling of an aryl halide with an alcohol. For instance, a method for the palladium-catalyzed formation of aryl tert-butyl ethers from unactivated aryl bromides or chlorides has been described. This reaction utilizes a palladium acetate (B1210297) catalyst in the presence of a bulky dialkylphosphinobiphenyl ligand and sodium tert-butoxide. While this method forms an ether linkage, it demonstrates the feasibility of coupling a tert-butyl group to an aryl halide.

A more direct approach would be the palladium-catalyzed esterification of a carboxylic acid with an aryl iodide. nsf.govnih.gov This reaction has been shown to proceed with a palladium-based catalytic system consisting of an N-heterocyclic carbene (NHC) ligand. nsf.gov Although this protocol is described for aryl iodides, it provides a basis for exploring the coupling of 5-bromothiophene-2-carboxylic acid with a suitable tert-butyl source under palladium catalysis. The development of such a method would require careful optimization of the palladium catalyst, ligand, base, and reaction conditions to achieve efficient coupling and avoid competing side reactions.

Bromination Strategies for Thiophene-2-carboxylates

An alternative synthetic route to this compound involves the bromination of a pre-formed tert-butyl thiophene-2-carboxylate (B1233283). This strategy relies on the ability to selectively introduce a bromine atom at the 5-position of the thiophene (B33073) ring, which is generally the most reactive site for electrophilic substitution in 2-substituted thiophenes.

Regioselective Bromination at the 5-Position of Thiophene Ring Systems

The thiophene ring is highly susceptible to electrophilic aromatic substitution, with a strong preference for reaction at the α-positions (2 and 5). When the 2-position is already substituted, as in the case of a thiophene-2-carboxylate, electrophilic substitution is strongly directed to the 5-position.

A common and effective method for the bromination of thiophenes is the use of N-bromosuccinimide (NBS). researchgate.net The reaction is typically carried out in a suitable solvent such as acetic acid, chloroform, or tetrahydrofuran. For example, the bromination of thiophene-2-carboxylic acid with bromine in glacial acetic acid is a known method to produce 5-bromothiophene-2-carboxylic acid. mdpi.com Similarly, the reaction of 2-methylthiophene (B1210033) with NBS in carbon tetrachloride leads to the formation of 2-bromo-5-methylthiophene, demonstrating the regioselectivity for the vacant α-position. Computational studies using density functional theory (DFT) have investigated the mechanisms of bromination between thiophenes and NBS, confirming the favorability of bromination at the α-positions.

Another powerful technique for achieving high regioselectivity is through lithiation followed by quenching with a bromine source. Treatment of a 2-substituted thiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) results in deprotonation at the 5-position. Subsequent addition of a bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, introduces the bromine atom exclusively at that position. This method offers excellent control over the regiochemistry of bromination.

Table 3: Common Reagents for Regioselective Bromination of Thiophenes at the 5-Position
ReagentConditionsAdvantagesDisadvantages
Bromine (Br₂) Acetic acid, room temperatureReadily available, straightforwardCan lead to over-bromination, corrosive
N-Bromosuccinimide (NBS) Various organic solvents, often with radical initiator or acid catalystMilder than Br₂, easier to handleCan sometimes lead to side reactions
n-BuLi followed by Br₂ THF, -78 °CHighly regioselectiveRequires anhydrous conditions and low temperatures

Selective Bromination of Alkylthiophene-2-carboxylates

The principles of regioselective bromination at the 5-position can be directly applied to alkylthiophene-2-carboxylates. The ester group at the 2-position acts as a directing group, favoring electrophilic substitution at the 5-position.

The bromination of 2-methylthiophene serves as a good model for the selective bromination of 2-alkylthiophene derivatives. Reaction with one equivalent of NBS will predominantly yield the 5-bromo-2-methylthiophene. By analogy, the bromination of tert-butyl thiophene-2-carboxylate with one equivalent of NBS would be expected to selectively afford this compound. The reaction would likely be carried out in a solvent like acetonitrile (B52724) or a chlorinated solvent at or below room temperature to ensure high selectivity.

It is important to control the stoichiometry of the brominating agent to avoid over-bromination. The use of more than one equivalent of NBS or Br₂ can lead to the formation of dibrominated products. For instance, the reaction of thiophene with excess NBS can lead to 2,5-dibromothiophene (B18171). Therefore, careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to obtain the desired mono-brominated product in high yield.

Synthesis of Key Precursors to this compound

Synthetic Routes to 5-Bromothiophene-2-carboxylic Acid

5-Bromothiophene-2-carboxylic acid is a pivotal intermediate. Several methods have been developed for its synthesis, often starting from either a pre-functionalized thiophene ring or by introducing the necessary functional groups onto a thiophene precursor.

One common and direct approach involves the selective bromination of thiophene-2-carboxylic acid. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) to install the bromine atom at the 5-position of the thiophene ring, which is highly activated towards electrophilic substitution.

An alternative strategy begins with 2,5-dibromothiophene. This method involves a halogen-metal exchange followed by carboxylation. The reaction is initiated by treating 2,5-dibromothiophene with a strong base, such as n-butyllithium, at low temperatures. This selectively replaces one of the bromine atoms with lithium. The resulting organolithium intermediate is then quenched with a source of carbon dioxide, like dry ice, to form the carboxylate, which upon acidic workup yields 5-bromothiophene-2-carboxylic acid. A reported procedure using this route achieved a 57% yield.

A multi-step synthesis has also been described starting from 2-formyl-5-((trimethylsilyl)ethynyl)thiophene. This precursor is oxidized using Jones reagent in acetone. Following the oxidation, the reaction mixture is processed to yield the desired 5-bromothiophene-2-carboxylic acid. This particular method has been reported to produce the product in a near-quantitative yield of 99%. rsc.org

These varied approaches offer flexibility in precursor selection and reaction conditions, allowing for the adaptation of the synthesis to specific laboratory constraints and scaling requirements.

Table 1: Synthetic Methodologies for 5-Bromothiophene-2-carboxylic Acid
Starting MaterialKey ReagentsReported YieldReference
Thiophene-2-carboxylic acidN-Bromosuccinimide (NBS)Not specified
2,5-Dibromothiophene1. n-Butyllithium 2. Dry Ice (CO₂)57%
2-formyl-5-((trimethylsilyl)ethynyl)thiopheneJones reagent99% rsc.org

Preparation of 5-Bromothiophene-2-carbaldehyde (B154028) and Related Intermediates

5-Bromothiophene-2-carbaldehyde is another crucial precursor, serving as a versatile intermediate for the synthesis of various thiophene derivatives, including the target carboxylic acid via oxidation.

A widely used method for the synthesis of 5-bromothiophene-2-carbaldehyde is the direct bromination of 2-thiophenecarboxaldehyde. The reaction is typically carried out by treating 2-thiophenecarboxaldehyde with N-bromosuccinimide (NBS) in a suitable solvent like anhydrous chloroform. The mixture is stirred at room temperature to facilitate the selective bromination at the 5-position. chemicalbook.com

Another established route is the Vilsmeier-Haack formylation of 2-bromothiophene (B119243). This reaction involves treating 2-bromothiophene with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This combination forms the Vilsmeier reagent, which then acts as an electrophile to introduce the formyl group onto the thiophene ring, primarily at the 5-position. rsc.org The reaction requires heating, and upon completion, hydrolysis of the intermediate yields 5-bromothiophene-2-carbaldehyde. rsc.org

These intermediates are valuable not only for the synthesis of this compound but also for creating a wide range of other functionalized thiophenes for various applications in materials science and medicinal chemistry. chemicalbook.commedchemexpress.com

Table 2: Synthetic Methodologies for 5-Bromothiophene-2-carbaldehyde
Starting MaterialKey ReagentsReaction TypeReference
2-ThiophenecarboxaldehydeN-Bromosuccinimide (NBS)Electrophilic Bromination chemicalbook.com
2-BromothiophenePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Vilsmeier-Haack Formylation rsc.org

Compound Index

Table 3: List of Chemical Compounds
Compound Name
2,5-dibromothiophene
2-bromothiophene
2-formyl-5-((trimethylsilyl)ethynyl)thiophene
2-thiophenecarboxaldehyde
5-bromothiophene-2-carbaldehyde
5-bromothiophene-2-carboxylic acid
N,N-dimethylformamide (DMF)
N-bromosuccinimide (NBS)
n-butyllithium
Phosphorus oxychloride (POCl₃)
This compound
Thiophene-2-carboxylic acid

Reactivity and Transformational Chemistry of Tert Butyl 5 Bromothiophene 2 Carboxylate

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom on the thiophene (B33073) ring of tert-butyl 5-bromothiophene-2-carboxylate is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the connection of the thiophene core to other aromatic, heteroaromatic, or unsaturated systems.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. For substrates like this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the thiophene ring.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. For the coupling of bromothiophene derivatives, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed and effective catalyst. nih.gov This catalyst is often used in conjunction with a base, such as potassium phosphate (B84403) (K₃PO₄), and a solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water. nih.gov The aqueous phase is crucial for the mechanism of the Suzuki coupling, facilitating the transmetalation step.

Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are widely used and have proven effective in the coupling of various bromothiophene derivatives. The choice of ligand can influence the reaction rate, yield, and tolerance to functional groups. While detailed studies on ligand effects for this compound are not extensively documented, research on similar substrates suggests that electron-rich and bulky phosphine ligands can enhance the efficiency of the catalytic cycle.

The Suzuki-Miyaura coupling of 5-bromothiophene-2-carboxylate esters has been shown to be effective with a range of aryl and heteroaryl boronic acids. A study on pentyl 5-bromothiophene-2-carboxylate, a close analog of the tert-butyl ester, demonstrated successful couplings with various substituted phenylboronic acids. nih.gov The electronic nature of the substituents on the boronic acid can influence the reaction efficiency, with both electron-donating and electron-withdrawing groups being generally well-tolerated.

The following table illustrates the substrate scope and yields for the Suzuki-Miyaura coupling of pentyl 5-bromothiophene-2-carboxylate with different arylboronic acids, which is indicative of the expected reactivity for this compound under similar conditions. nih.gov

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidPentyl 5-phenylthiophene-2-carboxylate71.5
24-Methylphenylboronic acidPentyl 5-(p-tolyl)thiophene-2-carboxylate75.0
34-Methoxyphenylboronic acidPentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate80.2
43,4-Dichlorophenylboronic acidPentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate65.0
54-Chlorophenylboronic acidPentyl 5-(4-chlorophenyl)thiophene-2-carboxylate70.2

Stille Coupling Reactions for C-C Bond Formation

The Stille coupling reaction is another important palladium-catalyzed cross-coupling method that forms C-C bonds by reacting an organotin compound (organostannane) with an organic halide. While specific studies detailing the Stille coupling of this compound are limited, the reactivity of the C-Br bond on the thiophene ring makes it a suitable candidate for this transformation.

In general, the Stille coupling of bromothiophenes is carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), often in the presence of a phosphine ligand like triphenylphosphine or tri(o-tolyl)phosphine. rsc.org The reaction is typically performed in a non-polar aprotic solvent like toluene (B28343) at elevated temperatures. rsc.org A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups. Given that the tert-butyl ester is generally stable under these conditions, it is expected that this compound could be successfully coupled with various organostannanes, such as aryl-, heteroaryl-, and vinylstannanes.

Kumada-Corriu Coupling Applications

The Kumada-Corriu coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. This reaction is one of the earliest examples of transition-metal-catalyzed cross-coupling. wikipedia.org For a substrate like this compound, a Kumada-Corriu coupling would involve its reaction with a Grignard reagent, such as an arylmagnesium bromide or an alkylmagnesium bromide.

The ester functionality of this compound could potentially be sensitive to the highly nucleophilic and basic nature of Grignard reagents. However, with careful selection of the catalyst and reaction conditions, the cross-coupling at the C-Br bond can be favored. Nickel catalysts, such as Ni(dppe)Cl₂ (dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II)), are often effective for this transformation. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The Kumada-Corriu coupling offers a direct route to alkylated and arylated thiophenes from readily available Grignard reagents.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes. This compound is a suitable substrate for this transformation, allowing for the introduction of an alkynyl group at the 5-position of the thiophene ring.

The standard Sonogashira coupling conditions involve a palladium catalyst, often Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) co-catalyst such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) or diisopropylamine. scirp.org The amine acts as both the base and, in many cases, the solvent. The reaction is typically carried out under mild conditions, often at room temperature to moderate heating. libretexts.org The coupling of this compound with various terminal alkynes would provide a direct route to a range of 5-alkynylthiophene-2-carboxylate derivatives, which are valuable building blocks in materials science and medicinal chemistry.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the thiophene ring is a key handle for introducing molecular diversity. Its substitution can be achieved through several strategies, most notably through palladium-catalyzed cross-coupling reactions, and in principle, through direct nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. In the case of this compound, the tert-butyl carboxylate group at the 2-position acts as an electron-withdrawing group, which can facilitate nucleophilic attack on the ring.

The general mechanism for an SNAr reaction involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized, particularly by the electron-withdrawing group. Subsequent elimination of the leaving group restores the aromaticity of the ring. While theoretically possible for this compound, SNAr reactions on this specific substrate are not widely reported in the literature, with palladium-catalyzed cross-coupling reactions being the more common method for bromine substitution. Studies on similar 2-substituted-5-halothiophenes suggest that strong nucleophiles would be required for the reaction to proceed.

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromothiophene with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. This method has been used to synthesize a variety of 5-arylthiophene-2-carboxylate derivatives. nih.gov

Arylboronic AcidProductYield (%)Reference
Phenylboronic acidPentyl 5-phenylthiophene-2-carboxylate50.2 researchgate.net
4-Methylphenylboronic acidPentyl 5-(4-methylphenyl)thiophene-2-carboxylate76.5 researchgate.net
4-Methoxyphenylboronic acidPentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate51.5 researchgate.net
3,4-Dichlorophenylboronic acidPhenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate67 nih.gov

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. This reaction can be used to introduce primary and secondary amines at the 5-position of the thiophene ring. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org This allows for the introduction of alkynyl functional groups, which are valuable for further transformations.

Stille Coupling: The Stille reaction couples the bromothiophene with an organotin compound, catalyzed by palladium. wikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups.

Transformations of the Carboxylate Ester Functional Group

The tert-butyl carboxylate group is a versatile functional group that can be transformed into other functionalities, such as carboxylic acids and amides.

The tert-butyl ester group is known for its stability under basic conditions but is readily cleaved under acidic conditions to yield the corresponding carboxylic acid. arkat-usa.org This selective deprotection is a valuable feature in multi-step syntheses. The hydrolysis of this compound would yield 5-bromothiophene-2-carboxylic acid.

Transesterification, the conversion of one ester to another, can also be performed. While less common for tert-butyl esters due to steric hindrance, it can be achieved under specific catalytic conditions.

The tert-butyl ester can be converted into an amide. A direct conversion can be achieved by reacting the ester with an amine in the presence of a suitable catalyst or by first converting the ester into a more reactive intermediate, such as an acid chloride. researchgate.netorganic-chemistry.orgorganic-chemistry.org For instance, treatment of a tert-butyl ester with a chlorinating agent like α,α-dichlorodiphenylmethane in the presence of a Lewis acid catalyst can generate the acid chloride in situ, which then readily reacts with an amine to form the corresponding amide. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Starting MaterialReagentsProductReference
tert-Butyl ester1. α,α-dichlorodiphenylmethane, SnCl₂ 2. Amine (R-NH₂)Amide (R-NHCOR') researchgate.netorganic-chemistry.org
EsterAmine, t-BuOK, DMSOAmide nih.gov

C-H Functionalization Strategies in Thiophene Systems

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. In thiophene systems, the regioselectivity of C-H functionalization is influenced by the electronic and steric properties of the existing substituents.

For this compound, the two available C-H bonds are at the 3- and 4-positions. The tert-butyl carboxylate group is electron-withdrawing and a meta-director in electrophilic aromatic substitution, while the bromine atom is deactivating but ortho-para directing. In the context of transition-metal-catalyzed C-H activation, the outcome is often governed by the directing ability of the substituents and the nature of the catalyst. The carboxylate group can act as a directing group, potentially favoring functionalization at the C3 position. However, the steric bulk of the tert-butyl group might influence the accessibility of this position. The precise outcome of a C-H functionalization reaction on this substrate would depend on the specific reaction conditions and the catalytic system employed.

Direct Arylation and Heteroarylation Methodologies

Direct arylation and heteroarylation are powerful tools for the synthesis of complex aromatic and heteroaromatic systems. For this compound, these transformations typically proceed via palladium-catalyzed cross-coupling reactions where the C-Br bond is functionalized. The Suzuki-Miyaura cross-coupling reaction is a prominent example of this type of transformation.

Research on closely related ester derivatives of 5-bromothiophene-2-carboxylic acid demonstrates the feasibility and conditions for these reactions. nih.gov In these protocols, the bromothiophene substrate is coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a base, and a suitable solvent system. nih.gov The tert-butyl ester group in the target compound is expected to behave similarly to the pentyl and phenethyl esters used in these studies, making this methodology directly applicable. nih.gov The reaction efficiently replaces the bromine atom with an aryl or heteroaryl group, providing access to a wide range of 5-arylthiophene-2-carboxylates. These products are valuable intermediates in materials science and medicinal chemistry.

EntryArylboronic AcidCatalystBaseSolventYield (%)
14-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O75
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O78
34-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O72
43-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O68
5Naphthalen-1-ylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O65

This table presents data from Suzuki cross-coupling reactions of analogous pentyl 5-bromothiophene-2-carboxylate as a model for the reactivity of the title compound. nih.gov

Oxidative Cross-Dehydrogenative Coupling (CDC) Reactions

Oxidative cross-dehydrogenative coupling (CDC) is an increasingly important strategy in organic synthesis that involves the formation of a bond between two C-H bonds under oxidative conditions. This approach offers high atom economy by avoiding pre-functionalization of the coupling partners.

While there is extensive literature on CDC reactions involving thiophenes, specific examples utilizing this compound as a substrate are not prominent. Typically, CDC reactions on a thiophene ring would functionalize the most acidic C-H bond, which is usually at the C2 or C5 position. In the case of this compound, the C5 position is occupied by bromine. Therefore, a CDC reaction would be expected to occur at either the C3 or C4 position. A photo-oxidative, metal-free intermolecular C-H/C-H coupling of thiophenes with carbonyl compounds using molecular iodine as a catalyst has been reported, demonstrating that C-H bonds on the thiophene ring can be functionalized under oxidative conditions. americanelements.com For the title compound, such a reaction would likely lead to functionalization at the C3 or C4 position, which are generally less reactive than the alpha-positions, potentially requiring more forcing conditions or specialized catalytic systems.

Other Significant Reaction Pathways

Beyond standard cross-coupling reactions, this compound can participate in other advanced synthetic transformations, including processes that proceed via radical intermediates and sophisticated palladium-catalyzed multi-component reactions.

Radical Processes and Their Synthetic Implications

The carbon-bromine bond of this compound serves as a latent radical source, enabling its participation in polymerization reactions. One of the most significant applications in this area is its use as a monomer precursor for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). These conjugated polymers are of great interest for applications in organic electronics, such as field-effect transistors and photovoltaic devices. researchgate.netnih.gov

A key method for synthesizing these polymers is Kumada Catalyst-Transfer Polycondensation (KCTP). ru.nlnih.gov This is a chain-growth polymerization mechanism that allows for the controlled synthesis of conjugated polymers with defined molecular weights and low dispersity. ru.nl The process typically involves the conversion of the 2-bromothiophene (B119243) monomer into a Grignard reagent, followed by polymerization using a nickel catalyst, such as Ni(dppp)Cl₂. nih.govntu.edu.tw The catalyst "walks" along the growing polymer chain, which has led to this method being described as a living polymerization. The reactivity of the C-Br bond is fundamental to the initiation and propagation of the polymer chain. While the tert-butyl ester is not an alkyl group, the principles of KCTP are applicable to a wide range of functionalized bromothiophene monomers.

MonomerCatalyst / InitiatorBase / ReagentPolymerization Method
2-bromo-3-hexylthiopheneNi(dppp)Cl₂Isopropylmagnesium chlorideGRIM / KCTP
2-bromo-5-iodo-3-alkylthiopheneNi(dppp)Cl₂Isopropylmagnesium chlorideGRIM / KCTP
2-bromo-3-hexylthiophene[CpNiCl(SIPr)]TMPMgCl·LiClC-H functionalization polycondensation
2,5-dibromothiophene (B18171)FeCl₃N/AChemical Oxidative Polymerization

This table summarizes common polymerization conditions for thiophene monomers, illustrating methodologies applicable to derivatives of the title compound. nih.govntu.edu.twmdpi.comrsc.org

Palladium(II)-Initiated Catellani-Type Reactions

The Catellani reaction is a powerful palladium-catalyzed process that enables the sequential functionalization of an aryl halide. snnu.edu.cnnih.gov The classical reaction, initiated by Pd(0), involves the oxidative addition of an aryl halide, followed by the insertion of norbornene. This is followed by a directed C-H functionalization (typically at the ortho position) and a final terminating cross-coupling step. aablocks.com

For this compound, a classical Catellani-type reaction would be initiated by the oxidative addition of the C5-Br bond to a Pd(0) catalyst. The resulting arylpalladium(II) species would then coordinate with norbornene. A subsequent intramolecular C-H activation at the C4 position of the thiophene ring would form a palladacycle. This key intermediate could then react with various coupling partners (e.g., alkyl halides, alkynes, or boronic acids) in a terminating step to yield a highly substituted thiophene derivative. This pathway provides a strategic method for installing three different substituents onto the thiophene core in a single operation. While the Catellani reaction is a well-established methodology for aryl halides, specific applications using this compound have not been extensively reported. snnu.edu.cnnih.govaablocks.com Nevertheless, the known reactivity patterns strongly suggest its suitability as a substrate for such transformations.

Derivatization Strategies and Synthetic Utility of Tert Butyl 5 Bromothiophene 2 Carboxylate

Construction of Thiophene-Pyrazole Amide Derivatives

While direct reactions using tert-butyl 5-bromothiophene-2-carboxylate are not extensively detailed, the closely related 5-bromothiophene-2-carboxylic acid is a key precursor for thiophene-pyrazole amide derivatives. The synthesis typically involves the initial formation of an amide bond between the thiophene (B33073) carboxylic acid and an appropriate pyrazole (B372694) amine.

In one approach, 5-bromothiophene-2-carboxylic acid is reacted with substituted or protected pyrazoles to form the amide. For instance, the reaction with tert-butyl-3-amino-5-methylpyrazole-1-carboxylate in the presence of titanium tetrachloride (TiCl₄) and pyridine (B92270) was attempted. Interestingly, this reaction did not yield the expected protected product but instead resulted in the formation of the unprotected thiophene-based pyrazole amide, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, with a 48% yield. mdpi.com A better yield of 68% for the same compound was achieved through other methodologies. mdpi.comdntb.gov.uanih.gov

The resulting 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide can be further derivatized through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl groups at the 5-position of the thiophene ring, leading to a library of functionalized thiophene-pyrazole amides with moderate to good yields (66-81%). mdpi.comnih.gov

Reactant 1Reactant 2Coupling MethodProductYield
5-Bromothiophene-2-carboxylic acidtert-Butyl-3-amino-5-methylpyrazole-1-carboxylateTiCl₄, Pyridine5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide48% mdpi.com
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamideVarious Arylboronic AcidsPd(0)-catalyzed Suzuki-MiyauraArylated thiophene-pyrazole amides66-81% mdpi.comnih.gov

Synthesis of Heterocyclic Carboxamide Derivatives

The synthesis of various heterocyclic carboxamide derivatives often starts with the hydrolysis of the tert-butyl ester of this compound to 5-bromothiophene-2-carboxylic acid. This carboxylic acid can then be coupled with different heterocyclic amines.

For example, 5-bromothiophene-2-carboxylic acid has been reacted with 2-aminothiazole (B372263) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to produce the corresponding thiazole (B1198619) carboxamide derivative. mdpi.com Another synthetic route involves converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂). This acyl chloride can then be reacted with heterocyclic amines, such as 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, in the presence of a base like triethylamine (B128534) (TEA) to yield the desired carboxamide. mdpi.com

The general strategy involves activating the carboxylic acid group followed by nucleophilic attack by the amine of the heterocyclic ring. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields of the target carboxamides.

Carboxylic Acid DerivativeAmineCoupling Reagent/MethodProduct
5-Bromothiophene-2-carboxylic acid2-AminothiazoleDCC, DMAPN-(thiazol-2-yl)-5-bromothiophene-2-carboxamide
5-Bromothiophene-2-carbonyl chloride4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneTEA5-Bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamide

Precursor Role in Complex Molecular Architectures and Scaffolds

This compound, or its corresponding carboxylic acid, serves as a crucial building block for more complex molecular architectures. The bromine atom allows for the introduction of various substituents via cross-coupling reactions, significantly increasing molecular diversity.

A notable application is in Suzuki cross-coupling reactions with various arylboronic acids. nih.gov These reactions, typically catalyzed by a palladium complex, enable the formation of a carbon-carbon bond between the thiophene ring and an aryl group. This strategy has been employed to synthesize a series of novel thiophene-based derivatives with potential biological activities. nih.gov For instance, pentyl 5-arylthiophene-2-carboxylates have been synthesized from pentyl 5-bromothiophene-2-carboxylate and different arylboronic acids with moderate to good yields. nih.gov

The versatility of this precursor allows for the construction of a wide range of thiophene-containing compounds, which are of interest in medicinal chemistry and materials science due to their diverse biological and electronic properties. researchgate.net

Application in the Synthesis of Conjugated Polymers and Advanced Materials

Thiophene-based molecules are fundamental units in the construction of conjugated polymers, which are materials with interesting electronic and optoelectronic properties. While direct polymerization of this compound is not commonly reported, derivatives of 5-bromothiophene are key monomers in the synthesis of these advanced materials.

The synthesis of regioregular polythiophenes has been a significant area of research, as the regularity of the polymer chain leads to improved electronic properties. rsc.org Various cross-coupling reactions, such as Kumada-Tamao-Corriu cross-coupling, are utilized to create thiophene-based monomers. rsc.org These monomers can then be polymerized through methods like C-H functionalization polycondensation using nickel catalysts. rsc.org

Thiophene-flanked benzothiadiazole derivatives, which are important building blocks for high-performance conjugated polymers, can be synthesized via direct arylation coupling reactions. rsc.org This method provides a straightforward way to create complex monomers that can be further polymerized to form well-defined alternating or random copolymers. rsc.org The incorporation of thiophene units into the polymer backbone is crucial for achieving the desired electronic structure and properties for applications in organic electronics.

Formation of Sulfur-Containing Derivatives (e.g., Sulfonamides)

While the direct conversion of this compound to sulfonamides is not a primary application, the thiophene scaffold is a common core in sulfonamide-containing molecules. The synthesis of thiophene sulfonamides typically starts from a different precursor, such as 5-bromothiophene-2-sulfonamide. google.com

General methods for the synthesis of primary sulfonamides often involve the reaction of organometallic reagents with a sulfinylamine reagent like t-BuONSO. nih.govtcichemicals.com This approach allows for the direct synthesis of sulfonamides from a variety of (hetero)aryl and alkyl Grignard and organolithium reagents in good to excellent yields. nih.gov Another method involves the photocatalytic conversion of carboxylic acids to N-alkoxy sulfinamide intermediates, which can then be transformed into primary sulfonamides. nih.gov

Although not a direct derivatization of the carboxylate, the thiophene ring from this compound could be incorporated into a molecule that is later converted to a sulfonamide through established synthetic routes. The sulfonamide functional group is a significant pharmacophore in medicinal chemistry, and its incorporation into thiophene-based molecules is of considerable interest. ekb.eg

Computational and Mechanistic Investigations in the Context of Tert Butyl 5 Bromothiophene 2 Carboxylate

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. An FMO analysis for tert-butyl 5-bromothiophene-2-carboxylate would illuminate its reactivity patterns in various chemical reactions.

Correlation between FMO Energies and Molecular Reactivity/Stability

Without calculated FMO energies, a quantitative correlation between these values and the observed reactivity and stability of this compound cannot be established.

Mechanistic Pathways of Key Reactions

This compound is utilized in various chemical transformations, such as metal-catalyzed cross-coupling reactions. However, detailed mechanistic studies elucidating the step-by-step pathways of these reactions involving this specific substrate are not a focus of the current body of scientific literature. Such investigations would typically involve a combination of experimental kinetics and computational modeling to map out the reaction coordinates and identify transition states.

Proposed Mechanisms for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental methods for forming carbon-carbon bonds, and the general mechanism is widely accepted to proceed through a catalytic cycle involving a palladium(0) active species. nih.govnih.gov For this compound, the proposed catalytic cycle, primarily based on studies of similar aryl halides and bromothiophenes, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step in the cycle. nih.govresearchgate.net The palladium(0) species, typically stabilized by phosphine (B1218219) ligands, inserts into the carbon-bromine bond of the thiophene (B33073) ring. This process results in the formation of a square planar palladium(II) intermediate. Computational studies on related aryl halides suggest that the energy barrier for oxidative addition is significantly influenced by the electronic properties of the phosphine ligands. researchgate.net Electron-donating ligands are generally found to accelerate this step. researchgate.net

Transmetalation: Following oxidative addition, the transmetalation step occurs. In the context of a Suzuki-Miyaura coupling, the organopalladium(II) halide intermediate reacts with an organoboron reagent, which is activated by a base. The bromide ligand on the palladium is replaced by the organic group from the organoboron compound, and a diorganopalladium(II) complex is formed. The precise mechanism of transmetalation can vary, with some studies suggesting the involvement of a base in the formation of a more nucleophilic boronate species. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is generally favored by bulky and electron-donating ligands. researchgate.net

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound is depicted below:

StepDescriptionIntermediate
Oxidative Addition Insertion of Pd(0) into the C-Br bond of this compound.Thienyl-Pd(II)-Br complex
Transmetalation Transfer of an organic group from the organoboron reagent to the Pd(II) center.Di-organic-Pd(II) complex
Reductive Elimination Formation of the C-C bond and regeneration of the Pd(0) catalyst.Coupled product and Pd(0)

Elucidation of Free-Radical Mechanisms in Functionalization

While the majority of palladium-catalyzed cross-coupling reactions are believed to proceed via the Pd(0)/Pd(II) catalytic cycle, there is growing evidence for the involvement of radical intermediates in certain cases. nih.govacs.orgacs.org Photoactivated palladium-catalyzed couplings of aryl halides, for instance, have been shown to proceed through aryl radical intermediates. nih.govacs.orgresearchgate.net

In the context of this compound, a free-radical mechanism could be initiated by a single-electron transfer (SET) from the palladium(0) complex to the thiophene substrate. This would generate a radical anion of the thiophene, which could then lose a bromide ion to form a thienyl radical. This radical could then participate in subsequent reaction steps.

Mechanistic studies on related systems have proposed that a photoexcited Pd(0) species can undergo an oxidative quench with an aryl halide. acs.org This can occur via either a single-electron transfer or a halogen atom transfer, leading to a palladium-radical hybrid species. acs.org While not specifically demonstrated for this compound, such pathways are plausible under certain reaction conditions, particularly with photochemical activation.

Proposed Radical PathwayKey IntermediateEvidence (from related systems)
Single-Electron Transfer (SET)Thienyl radical anionObserved in photoactivated reactions of aryl halides. acs.org
Halogen Atom Transfer (XAT)Palladium-radical hybridProposed in photoexcited palladium catalysis. acs.org

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

The choice of catalyst, ligands, and additives plays a crucial role in the selectivity and efficiency of cross-coupling reactions involving this compound.

Catalyst and Ligands: The palladium source and the nature of the supporting ligands are of paramount importance. Phosphine ligands are commonly employed, and their steric and electronic properties can significantly impact the reaction outcome. researchgate.net

Electron-rich and bulky ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and Buchwald-type biaryl phosphines (e.g., SPhos, JackiePhos) have been shown to be highly effective in Suzuki-Miyaura couplings of challenging substrates. nih.gov These ligands can promote the oxidative addition step and facilitate reductive elimination. researchgate.net In the context of regioselective couplings of polyhalogenated arenes, electron-deficient phosphine ligands have been shown to favor oxidative addition at more electron-rich C-Br bonds. nih.gov

Ligand Concentration: The concentration of the phosphine ligand can also influence the reaction. Studies on related systems have shown that the selectivity can be sensitive to the nature and concentration of the tertiary phosphine, suggesting that palladium phosphine-containing complexes are involved in the activation of the aryl halide. bohrium.com

Additives (Bases and Solvents):

Bases: The base is a critical component in many cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Its primary role is to activate the organoboron reagent to facilitate transmetalation. nih.gov The choice of base can influence the reaction rate and yield. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4).

Solvents: The solvent can affect the solubility of the reactants and the stability of the catalytic species. A study on the Suzuki cross-coupling of a derivative of 5-bromothiophene-2-carboxylic acid found that a mixture of 1,4-dioxane (B91453) and water gave higher yields compared to dry toluene (B28343). researchgate.netscispace.com

The following table summarizes the influence of various components on the reaction of a closely related compound, pentyl 5-bromothiophene-2-carboxylate, in a Suzuki coupling reaction. researchgate.netscispace.com

ComponentVariationEffect on Yield
Solvent TolueneModerate
1,4-Dioxane/WaterHigher
Catalyst Tetrakis(triphenylphosphine)palladium(0)Effective

Advanced Synthetic Approaches and Catalytic Systems

Flow Chemistry Applications in Continuous Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and scalability. mdpi.comlianhe-aigen.com The application of flow chemistry to the synthesis of tert-butyl 5-bromothiophene-2-carboxylate can lead to more efficient and reproducible production. While specific literature on the continuous synthesis of this exact molecule is nascent, the principles can be extrapolated from related processes for thiophene (B33073) carboxylates and other fine chemicals. researchgate.netumanitoba.ca

A potential flow synthesis could involve the continuous lithiation of a suitable thiophene precursor followed by quenching with a carboxylating agent, all within a microreactor system. wiley-vch.de This approach minimizes the handling of pyrophoric organolithium reagents and allows for precise temperature control of the highly exothermic reactions. wiley-vch.de Furthermore, downstream bromination could be integrated into a multi-step continuous process. The benefits of such a system include reduced reaction times, higher yields due to minimized side reactions, and the potential for automated, on-demand production. lianhe-aigen.com

Table 1: Comparison of Batch vs. Flow Synthesis for Thiophene Derivatives

Parameter Batch Synthesis Continuous Flow Synthesis
Safety Handling of hazardous reagents in large quantities. Small reaction volumes, better temperature control, reduced risk of thermal runaway.
Scalability Challenging to scale up, often requiring process redesign. Seamless scaling by running the process for longer durations. lianhe-aigen.com
Process Control Difficult to maintain uniform temperature and mixing. Precise control over reaction parameters (temperature, pressure, residence time).
Yield & Purity Often lower due to side reactions and degradation. Higher yields and purity due to rapid mixing and quenching.

| Waste Generation | Can generate significant solvent and reagent waste. | Minimized waste through optimized stoichiometry and in-line purification. |

Development of Regioregular Polymerization Strategies utilizing the Compound

Regioregular poly(3-alkylthiophene)s (P3ATs) are a class of conducting polymers with significant applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). magtech.com.cnnih.gov The electronic properties of these polymers are highly dependent on their regioregularity, which refers to the specific orientation of the monomer units in the polymer chain. cmu.edursc.org Head-to-tail (HT) coupling is desired as it leads to a more planar polymer backbone, facilitating π-π stacking and charge transport. cmu.edu

This compound can be envisioned as a functional monomer for the synthesis of novel regioregular polythiophenes. Polymerization methods such as Grignard Metathesis (GRIM) polymerization, McCullough, and Rieke methods are well-established for achieving high regioregularity. nih.govcmu.eduresearchgate.net The presence of the tert-butyl carboxylate group could serve several purposes:

Post-polymerization modification: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized to tune the polymer's properties.

Solubility enhancement: The bulky tert-butyl group can improve the solubility of the resulting polymer in common organic solvents, facilitating processing.

Electronic tuning: The electron-withdrawing nature of the carboxylate group can influence the electronic properties of the polymer, such as its band gap and charge carrier mobility.

Table 2: Key Polymerization Methods for Regioregular Polythiophenes

Method Monomer Type Catalyst Key Features
McCullough Method 2-bromo-5-(bromomagnesio)-3-alkylthiophene Ni(dppp)Cl₂ First method to produce highly regioregular P3ATs. cmu.edu
Rieke Method 2,5-dibromo-3-alkylthiophene Highly reactive Rieke Zinc (Zn*) Allows for polymerization at lower temperatures. cmu.edu

| GRIM Polymerization | 2,5-dibromo-3-alkylthiophene | Grignard reagent, Ni(dppp)Cl₂ | A widely used and versatile method. nih.govresearchgate.net |

The incorporation of this compound into these polymerization strategies could lead to the development of new functional materials with tailored properties for advanced electronic applications.

Novel Palladium-Based Catalysis Systems for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated thiophenes. acs.orgnih.gov For this compound, the bromine atom at the 5-position provides a handle for introducing a wide variety of substituents via reactions like Suzuki-Miyaura, Stille, and Heck couplings. Recent advancements in palladium catalysis have focused on the development of more active, stable, and selective catalyst systems.

Novel ligand designs have been crucial in this progress. For instance, bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have shown remarkable efficacy in the Suzuki-Miyaura coupling of bromothiophenes, allowing for reactions to be carried out under milder conditions and with lower catalyst loadings. semanticscholar.orgnih.gov Furthermore, palladium/norbornene cooperative catalysis has emerged as a powerful strategy for the direct vicinal difunctionalization of thiophenes, enabling the introduction of two different functional groups at the C4 and C5 positions. nih.govacs.org

Another area of intense research is the palladium-catalyzed direct C-H functionalization of thiophenes. acs.orgacs.org This approach avoids the need for pre-functionalization (e.g., halogenation or organometallic reagent formation), making it a more atom-economical and environmentally friendly method. While the presence of the bromine atom in this compound directs reactivity towards cross-coupling, C-H activation at other positions on the thiophene ring could be achieved with appropriate catalyst systems, offering alternative pathways to complex thiophene derivatives.

Table 3: Selected Modern Palladium Catalysis Systems for Thiophene Functionalization

Reaction Type Catalyst System (Example) Application for this compound
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhos C-C bond formation at the 5-position with boronic acids. semanticscholar.orgnih.gov
Direct C-H Arylation Pd(OAc)₂ / P(o-tol)₃ Potential for functionalization at other C-H positions. acs.org

| Catellani-type Reactions | Pd(OAc)₂ / Norbornene | Vicinal difunctionalization at C4 and C5 positions. nih.govacs.org |

These advanced catalytic systems provide synthetic chemists with a powerful toolkit for the precise and efficient modification of this compound, enabling the synthesis of a diverse range of complex molecules.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key areas for implementing green chemistry principles include:

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or ionic liquids. nih.gov Some reactions can even be performed under solvent-free conditions. eurekaselect.com

Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste. Transition metal catalysts, such as palladium, can be used in very low concentrations, and efforts are ongoing to develop heterogeneous catalysts that can be easily separated and reused. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of a high atom economy reaction. acs.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions that proceed at ambient temperature. researchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials where possible. royalsocietypublishing.org

For the synthesis of this compound, a greener approach might involve a one-pot synthesis from simpler precursors, using a recyclable catalyst in an environmentally friendly solvent, and minimizing purification steps to reduce waste. nih.govorganic-chemistry.org The direct carboxylation of thiophene with CO2, although challenging, represents a highly desirable green synthetic route. mdpi.com

Analytical and Spectroscopic Characterization Methodologies for Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR experiments that provide crucial data on the hydrogen and carbon frameworks of a molecule, respectively.

For tert-butyl 5-bromothiophene-2-carboxylate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present in the molecule. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum, around δ 1.5 ppm rsc.org. The two non-equivalent protons on the thiophene (B33073) ring would each appear as a doublet due to spin-spin coupling with each other. Based on the analysis of similar thiophene derivatives, the proton at the 3-position is expected to resonate at a lower field than the proton at the 4-position rsc.org.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the quaternary carbon and the methyl carbons of the tert-butyl group, and the four carbons of the brominated thiophene ring. The chemical shift of the carbonyl carbon is typically found in the downfield region (around 160-170 ppm) rsc.org. The quaternary carbon of the tert-butyl group would appear around 80 ppm, while the methyl carbons would resonate at a much higher field, typically around 28 ppm rsc.org. The carbon atoms of the thiophene ring would have characteristic chemical shifts influenced by the bromine and carboxylate substituents libretexts.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene H-3~7.3 (d)~135
Thiophene H-4~7.1 (d)~130
tert-butyl (CH₃)₃~1.5 (s)~28
tert-butyl C(CH₃)₃-~82
Thiophene C-2-~133
Thiophene C-5-~118
Carbonyl C=O-~162
Thiophene C-3-~135
Thiophene C-4-~130

Note: Predicted chemical shifts are based on data from analogous compounds and may vary slightly from experimental values. 'd' denotes a doublet and 's' denotes a singlet.

Advanced 2D NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the signals of the two thiophene protons would confirm their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons of the thiophene ring and the methyl groups of the tert-butyl moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the tert-butyl protons to the quaternary carbon and the ester carbonyl carbon, confirming the structure of the ester group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns libretexts.org.

For this compound (C₉H₁₁BrO₂S), the molecular ion peak (M⁺) in the mass spectrum would appear as a pair of peaks of nearly equal intensity, separated by two mass units. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance nih.gov.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the stable tert-butyl radical or isobutylene (B52900), and the cleavage of the ester group libretexts.orgresearchgate.net. Key expected fragments would include:

Loss of a tert-butyl group (-C₄H₉): This would result in a significant fragment ion.

Loss of isobutylene (-C₄H₈): This rearrangement process is common for tert-butyl esters.

Loss of the bromine atom (-Br): Cleavage of the carbon-bromine bond.

Cleavage of the ester group: This could lead to fragments corresponding to the bromothiophene acylium ion or the tert-butoxycarbonyl cation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Description
278/280[C₉H₁₁BrO₂S]⁺Molecular Ion (M⁺)
221/223[C₅H₂BrO₂S]⁺Loss of tert-butyl radical
222/224[C₅H₃BrO₂S]⁺Loss of isobutylene
199[C₉H₁₁O₂S]⁺Loss of Bromine
57[C₄H₉]⁺tert-butyl cation

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula of the substance thermofisher.comthermofisher.commdpi.com. For this compound, with the molecular formula C₉H₁₁BrO₂S, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₁BrO₂S)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
CarbonC12.019108.0938.72%
HydrogenH1.011111.113.99%
BromineBr79.90179.9028.62%
OxygenO16.00232.0011.46%
SulfurS32.07132.0711.49%
Total 279.17 100.00%

Experimental results from a CHNS elemental analyzer would be compared against these theoretical values to confirm the purity and empirical formula of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid researchgate.netresearchgate.net. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Should this compound form suitable single crystals, X-ray diffraction analysis would provide unequivocal proof of its structure. The resulting crystal structure would reveal the planarity of the thiophene ring, the conformation of the tert-butyl ester group relative to the ring, and any intermolecular interactions, such as hydrogen bonding or stacking, present in the solid state. To date, no publically available crystal structure for this compound has been reported.

Future Research Directions in Tert Butyl 5 Bromothiophene 2 Carboxylate Chemistry

Exploration of Novel and Undiscovered Reaction Pathways

While Suzuki and other palladium-catalyzed cross-coupling reactions of brominated thiophenes are well-established, the future of tert-butyl 5-bromothiophene-2-carboxylate chemistry lies in the exploration of more diverse and efficient synthetic methodologies.

One of the most promising avenues is the direct C-H functionalization of the thiophene (B33073) ring. acs.orgnih.gov This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, leading to more atom-economical and environmentally benign syntheses. Future research will likely focus on developing catalytic systems that can selectively activate the C-H bonds of the thiophene ring in the presence of the bromo and ester functionalities.

Photoredox catalysis is another rapidly emerging field with significant potential for novel reaction pathways. researchgate.net The use of visible light to initiate single-electron transfer processes can enable transformations that are not accessible through traditional thermal methods. For instance, photocatalytic approaches could be developed for the direct arylation, alkylation, or amination of the thiophene core of this compound under mild conditions.

Furthermore, the exploration of cycloaddition reactions involving the thiophene ring could lead to the synthesis of complex polycyclic aromatic structures with unique electronic and photophysical properties. Research in this area may uncover new strategies for building sophisticated molecular architectures for advanced applications.

Development of Highly Efficient and Selective Catalytic Systems

The development of new catalytic systems is intrinsically linked to the exploration of novel reaction pathways. While palladium catalysts have been the workhorse for thiophene functionalization, future research will aim to develop more sustainable, cost-effective, and selective alternatives.

Catalysts based on more abundant and less expensive first-row transition metals such as nickel, copper, and iron are gaining increasing attention. These metals can offer unique reactivity profiles and may be more suitable for certain transformations. For example, nickel catalysts have shown promise in a variety of cross-coupling reactions and could be further developed for reactions involving this compound.

The design of novel ligands for these metal catalysts will also be a key area of research. Ligands play a crucial role in tuning the reactivity and selectivity of the metal center. The development of ligands that can promote challenging transformations, such as the activation of strong C-H bonds or the formation of sterically hindered C-C bonds, will be essential for advancing the chemistry of this compound.

Bifunctional catalysts , which combine a metal center with another catalytic moiety, such as a Brønsted acid or base, could also enable new and more efficient reaction pathways. chemrxiv.org These systems can act synergistically to promote complex transformations in a single step.

Integration into the Synthesis of Next-Generation Functional Materials

This compound is a versatile building block for the synthesis of a wide range of functional materials. The tert-butyl group can enhance the solubility and processability of the resulting materials, making them suitable for solution-based fabrication techniques.

One of the most promising applications is in the field of organic electronics . Thiophene-based polymers and small molecules are widely used as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The ability to precisely control the electronic properties of these materials through chemical modification is crucial for optimizing device performance. This compound can be used as a monomer in the synthesis of conjugated polymers with tailored electronic and optical properties.

The development of supramolecular materials based on this thiophene derivative is another exciting research direction. aip.orgscispace.comrsc.org Through non-covalent interactions, such as hydrogen bonding and π-π stacking, these molecules can self-assemble into highly ordered nanostructures with unique properties. These materials could find applications in sensing, catalysis, and drug delivery.

Furthermore, the incorporation of this compound into porous organic polymers (POPs) and covalent organic frameworks (COFs) could lead to materials with high surface areas and tunable porosity. rsc.org These materials have potential applications in gas storage, separation, and catalysis.

Advanced Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry has become an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnih.govmdpi.com

In the context of this compound, DFT calculations can be used to:

Predict the reactivity of different positions on the thiophene ring towards various reagents, guiding the design of new synthetic strategies.

Screen potential derivatives for their electronic and optical properties, identifying promising candidates for specific applications in organic electronics.

Elucidate reaction mechanisms , providing a deeper understanding of the factors that control the outcome of a reaction.

Machine learning is also emerging as a powerful tool for materials discovery. researchgate.netaip.orgscispace.comaip.org By training models on large datasets of known materials and their properties, it is possible to predict the properties of new, hypothetical materials. This approach can significantly accelerate the discovery of new functional materials based on this compound. For example, machine learning models could be developed to predict the charge mobility or light absorption properties of polymers derived from this monomer.

Scale-Up and Industrial Applications of Optimized Synthetic Methods

For any new material to have a real-world impact, it is essential that its synthesis can be scaled up in a cost-effective and sustainable manner. Future research in this area will focus on:

Process optimization of existing synthetic routes to improve yields, reduce reaction times, and minimize waste.

Development of continuous flow processes , which can offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.

Techno-economic analysis to assess the commercial viability of different synthetic routes and identify the most promising candidates for industrial production.

Q & A

Q. Q: What are the optimized synthetic routes for tert-butyl 5-bromothiophene-2-carboxylate, and how do solvent systems influence yield and purity?

A: The synthesis typically involves bromination and esterification steps. Solvent selection (e.g., dimethylformamide or dioxane) significantly impacts reaction efficiency. For instance, polar aprotic solvents enhance nucleophilic substitution by stabilizing intermediates, while temperature control (0–60°C) minimizes side reactions. Post-synthesis, column chromatography with silica gel and gradients of ethyl acetate/hexane achieves >95% purity .

Key Data:

  • Optimal solvents: DMF (yield: 70–80%), dioxane (yield: 65–75%)
  • Purification: Silica gel chromatography (Rf: 0.3–0.5 in 20% ethyl acetate/hexane)

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the molecular structure of this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns on the thiophene ring, with bromine-induced deshielding observed at C5 (δ ~7.2 ppm in ¹H NMR). Mass spectrometry (MS) validates molecular weight (MW: ~263.12 g/mol) via [M+H]⁺ or [M+Na]⁺ peaks. FT-IR identifies ester carbonyl stretches (~1720 cm⁻¹) .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Reactivity and Functional Group Transformations

Q. Q: How does the bromine atom at the 5-position influence nucleophilic substitution reactions?

A: The electron-withdrawing bromine increases electrophilicity at C5, enabling displacement with nucleophiles (e.g., amines, alkoxides). For example, coupling with sodium azide yields 5-azido derivatives, which are precursors for click chemistry. Boc deprotection under acidic conditions (HCl/dioxane) generates reactive amines for further functionalization .

Methodological Insight: Monitor reaction progress via TLC (Rf shifts) and optimize stoichiometry (1.2–2.0 eq nucleophile) to minimize byproducts .

Stability and Storage

Q. Q: What are the recommended storage conditions to prevent degradation of this compound?

A: Store under inert gas (argon) at −20°C in amber vials to avoid light-induced decomposition. The ester group is prone to hydrolysis in humid environments; use molecular sieves in storage containers. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Reaction Design

Q. Q: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the thiophene ring?

A: The bromine atom serves as a handle for palladium-catalyzed couplings. For Suzuki reactions, use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.5 eq), and K₂CO₃ in THF/H₂O (70°C, 12h). Yields range from 60–85%, depending on steric hindrance .

Data Contradiction Note: Lower yields (<50%) reported with electron-deficient boronic acids due to slower transmetallation—address by increasing catalyst loading (10 mol%) .

Applications in Drug Discovery

Q. Q: What role does this compound play in designing bioactive molecules?

A: The compound is a versatile intermediate for pharmacophores. For example, coupling with aminopyridines generates kinase inhibitors, while Boc deprotection followed by acylation produces protease-resistant peptide mimics. In vitro assays show IC₅₀ values <1 µM for analogs targeting tyrosine kinases .

Case Study: A derivative showed 90% inhibition of EGFR kinase at 10 µM, validated via fluorescence polarization assays .

Troubleshooting Data Contradictions

Q. Q: How should researchers resolve discrepancies in reported reaction yields for this compound derivatives?

A: Variability often arises from trace moisture or oxygen. Solutions include:

  • Rigorous solvent drying (e.g., THF over Na/benzophenone).
  • Catalyst pre-activation under inert conditions.
  • Replicate protocols with controlled variables (e.g., syringe-pump reagent addition) .

Computational Modeling

Q. Q: Can DFT calculations predict regioselectivity in electrophilic substitutions on the thiophene ring?

A: Yes. Density Functional Theory (B3LYP/6-31G*) identifies C5 as the most electrophilic site (Fukui indices: C5 > C3 > C2). This aligns with experimental bromination patterns. Solvent effects (PCM model) further refine predictions for polar protic media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.